7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is part of the purino and triazino purines family . The molecular formula of the compound is C19H20ClN7O3 .
Synthesis Analysis
The synthesis of this compound involves heating of 7, 8-diamino-1, 3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This reaction yields 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone in 96% yield . This product is identical with the compound obtained by the reaction of 2 with alloxan followed by methylation . Treatment of 4 with alkylamines gives the final product .Scientific Research Applications
Anticancer, Anti-HIV, and Antimicrobial Activities
Purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. For instance, some tricyclic triazino and triazolo[4,3-e]purine derivatives showed considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate activity against HIV-1. These compounds also demonstrated antimicrobial activity against various pathogens like P. aeruginosa, P. vulgaris, and S. aureus, although they generally lacked antifungal activity (Ashour et al., 2012).
Antitumor Activity and Vascular Relaxing Effect
Other studies explored the synthesis of novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, investigating their antitumor activity and vascular relaxing effects. One compound in particular showed activity against P388 leukemia, although the vascular relaxing effects of some triazino[3,2-f]purines were not potent (Ueda et al., 1987).
Anti-Proliferative Agents
Fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives displayed stronger activity against specific cancer cell lines, comparable to standard drugs like doxorubicin. Molecular docking studies complemented these findings, suggesting potential mechanisms of action (Sucharitha et al., 2021).
Design and Synthesis for Anticancer Activity
Additionally, the design and synthesis of various fused purine analogues have shown potent anticancer activity against a wide range of cancer cell lines. These studies highlight the importance of structural modifications to enhance biological activity and the potential of purine derivatives as anticancer agents (Hassan et al., 2017).
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-5-4-6-12(18)7-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXXPEXKXZQVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.